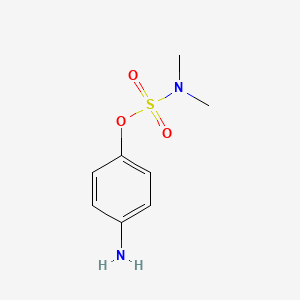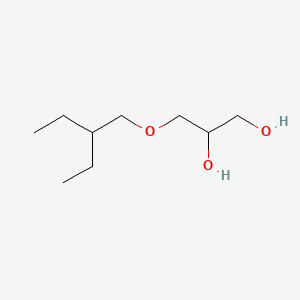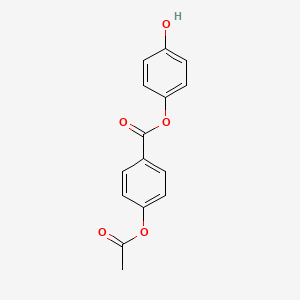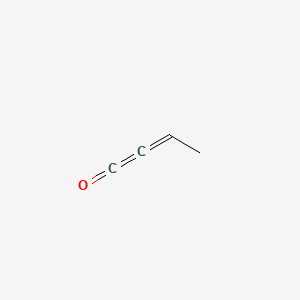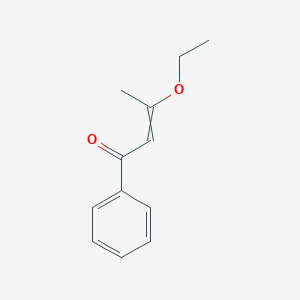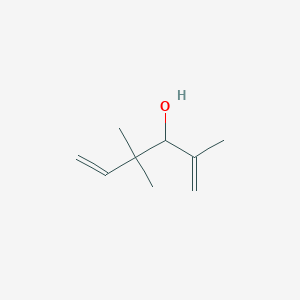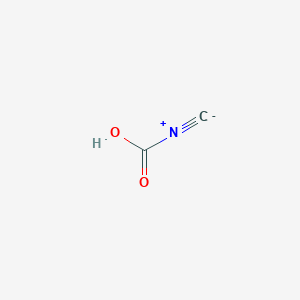![molecular formula C15H15NO6 B14445119 Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester CAS No. 73857-25-7](/img/structure/B14445119.png)
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester is a complex organic compound with a unique structure that combines the properties of malonic acid and indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester typically involves the esterification of malonic acid derivatives with indole-3-carboxylic acid. The reaction is carried out under acidic conditions using methanol as the solvent and a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism by which propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biochemical pathways and lead to the observed biological effects.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.
Indole-3-carboxylic acid: The parent compound of the indole moiety in the target compound.
Uniqueness
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester is unique due to the combination of the malonic acid and indole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
73857-25-7 |
|---|---|
分子式 |
C15H15NO6 |
分子量 |
305.28 g/mol |
IUPAC 名称 |
dimethyl 2-(1-methoxycarbonylindol-3-yl)propanedioate |
InChI |
InChI=1S/C15H15NO6/c1-20-13(17)12(14(18)21-2)10-8-16(15(19)22-3)11-7-5-4-6-9(10)11/h4-8,12H,1-3H3 |
InChI 键 |
NFWLITATSBQMRJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CN(C2=CC=CC=C21)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


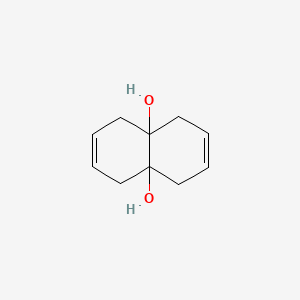

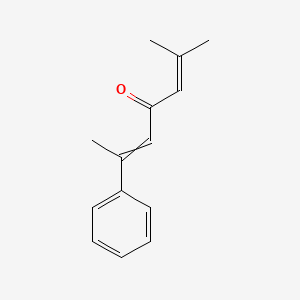
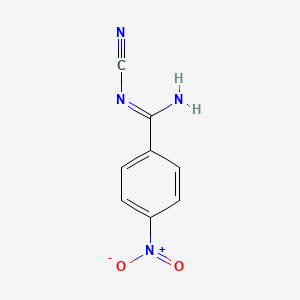
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
